N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide
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Overview
Description
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of dichloro and fluorobenzamide groups in the structure enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide typically involves the following steps:
Formation of 5,7-dichloro-1,3-benzoxazole: This can be achieved by reacting 3,5-dichloroaniline with a suitable reagent such as phosgene or triphosgene to form the corresponding isocyanate, which is then cyclized to form the benzoxazole ring.
Coupling Reaction: The 5,7-dichloro-1,3-benzoxazole is then coupled with 3-fluorobenzoic acid or its derivatives using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of chlorine and fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoxazole ring and the amide group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic conditions (HCl or H2SO4) or basic conditions (NaOH or KOH) in aqueous medium.
Major Products Formed
Substitution: Formation of substituted derivatives with different nucleophiles.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: Used in research to understand the mechanisms of action of benzoxazole derivatives and their interactions with biological macromolecules.
Chemical Biology: Employed as a probe to study enzyme activities and protein-ligand interactions.
Industrial Applications: Potential use in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Known for its antibacterial and antioxidant activities.
2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide: Another benzoxazole derivative with potential biological activities.
Uniqueness
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide is unique due to the presence of both dichloro and fluorobenzamide groups, which enhance its chemical reactivity and biological properties. This combination of functional groups provides a distinct profile of biological activities and chemical reactivity compared to other benzoxazole derivatives.
Properties
CAS No. |
955315-08-9 |
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Molecular Formula |
C20H11Cl2FN2O2 |
Molecular Weight |
401.2 g/mol |
IUPAC Name |
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C20H11Cl2FN2O2/c21-13-9-16(22)18-17(10-13)25-20(27-18)12-4-2-6-15(8-12)24-19(26)11-3-1-5-14(23)7-11/h1-10H,(H,24,26) |
InChI Key |
ZMGCEOUHSACEOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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